N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide
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Overview
Description
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide is a compound that features a benzotriazole moiety attached to a phenylmethyl group, which is further connected to an acetamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide typically involves the reaction of benzotriazole with a suitable phenylmethyl halide under basic conditions, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives generally involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole-based ketones or carboxylic acids, while reduction can produce benzotriazole-based alcohols or amines .
Scientific Research Applications
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor. Additionally, its ability to interact with enzymes and receptors in biological systems underlies its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar properties but lacks the acetamide group.
1H-Benzotriazole-1-methanol: Contains a hydroxymethyl group instead of the phenylmethyl and acetamide groups.
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide: Similar structure with a methyl-substituted phenyl ring.
Uniqueness
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]acetamide is unique due to its combination of the benzotriazole moiety with a phenylmethyl group and an acetamide group. This structure imparts distinct physicochemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11(20)16-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-18-19/h2-10,15H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEACZQFFLJPELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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